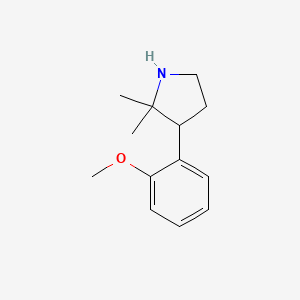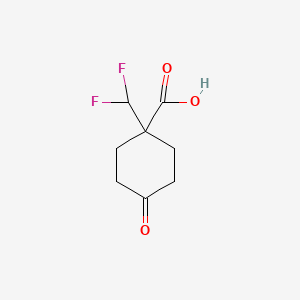
1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid is a compound of interest in various fields of chemistry and industry. This compound features a difluoromethyl group attached to a cyclohexane ring, which also contains a ketone and a carboxylic acid functional group. The presence of the difluoromethyl group imparts unique chemical properties to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of cyclohexanone derivatives using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yields and purity. The use of fluoroform (CHF3) as a difluoromethylating agent in a continuous flow setup has been reported to be effective . This method allows for precise control over reaction conditions, leading to efficient production of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted difluoromethyl derivatives.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A key intermediate in the synthesis of succinate dehydrogenase inhibitors.
Difluoromethylated heterocyclic acids: Used in the development of fungicides and other agrochemicals.
Uniqueness
1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties. The presence of both a ketone and a carboxylic acid group, along with the difluoromethyl group, makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H10F2O3 |
|---|---|
Peso molecular |
192.16 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H10F2O3/c9-6(10)8(7(12)13)3-1-5(11)2-4-8/h6H,1-4H2,(H,12,13) |
Clave InChI |
DFJHECASGNGVEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1=O)(C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2alpha-[4-(Trifluoromethyl)phenyl]cyclopropane-1beta-amine](/img/structure/B15309963.png)
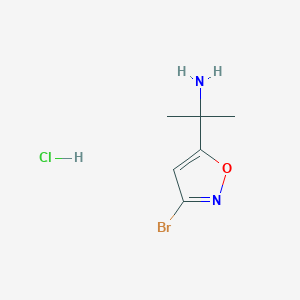
![3-amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15309980.png)
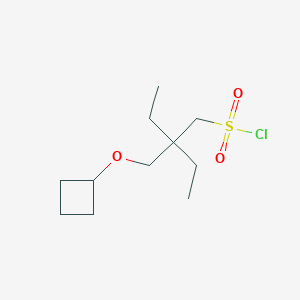

![1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine](/img/structure/B15310010.png)
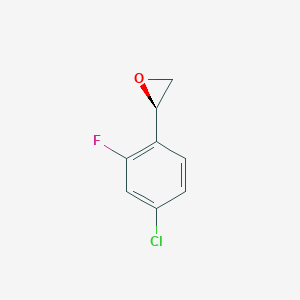
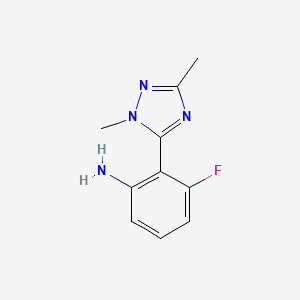
![[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane](/img/structure/B15310030.png)
![4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoicacid](/img/structure/B15310035.png)
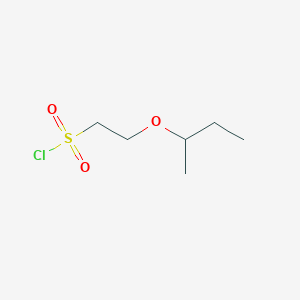
aminehydrochloride](/img/structure/B15310045.png)
